

1-(Pyridin-2-yl)ethan-1-one-d6 certificate of analysis

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Compound of Interest

Compound Name: 1-(Pyridin-2-yl)ethan-1-one-d6

Cat. No.: B12367063

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Technical Guide: 1-(Pyridin-2-yl)ethan-1-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Pyridin-2-yl)ethan-1-one-d6**, a deuterated isotopologue of 1-(Pyridin-2-yl)ethan-1-one. This compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Compound Specifications

The physical and chemical properties of **1-(Pyridin-2-yl)ethan-1-one-d6** are summarized below. This data is compiled from publicly available information from chemical suppliers.

Property	Value
Synonyms	Methyl 2-pyridyl ketone-d6
Molecular Formula	C ₇ HD ₆ NO
Molecular Weight	127.17 g/mol
Chemical Structure	<chem>O=C(C1=NC([2H])=C([2H])C([2H])=C1)C([2H])([2H])[2H]</chem>
Storage Conditions	Recommended storage as per Certificate of Analysis; typically at room temperature in the continental US. [1] [2]
Primary Applications	Tracer, Internal Standard for quantitative analysis (NMR, GC-MS, LC-MS). [2] [3]

Core Applications in Research and Drug Development

Deuterated compounds, such as **1-(Pyridin-2-yl)ethan-1-one-d6**, are powerful tools in modern scientific research.[\[4\]](#) The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the physicochemical properties of a molecule without changing its fundamental structure.[\[4\]](#) This isotopic labeling is particularly useful in:

- Metabolic and Pharmacokinetic Studies: Deuteration can affect the metabolic profiles and pharmacokinetics of drugs.[\[1\]](#) By replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolism can be slowed down. This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to:
 - Track the metabolic fate of a drug.[\[5\]](#)
 - Identify metabolites more easily.[\[5\]](#)
 - Understand the rate and mechanisms of drug breakdown.[\[5\]](#)
 - Potentially improve a drug's pharmacokinetic properties, leading to increased half-life and bioavailability.[\[4\]](#)

- Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[4] An ideal internal standard has similar physicochemical properties to the analyte of interest, which helps to compensate for variations during sample preparation and analysis.^[4]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for using **1-(Pyridin-2-yl)ethan-1-one-d6** as an internal standard for the quantification of its non-deuterated analogue, 1-(Pyridin-2-yl)ethan-1-one, in a biological matrix.

Objective: To accurately quantify the concentration of 1-(Pyridin-2-yl)ethan-1-one in a plasma sample.

Materials:

- 1-(Pyridin-2-yl)ethan-1-one (analyte)
- **1-(Pyridin-2-yl)ethan-1-one-d6** (internal standard)
- Blank plasma
- Acetonitrile (protein precipitation agent)
- Water (for dilutions)
- Formic acid (mobile phase modifier)
- LC-MS/MS system

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

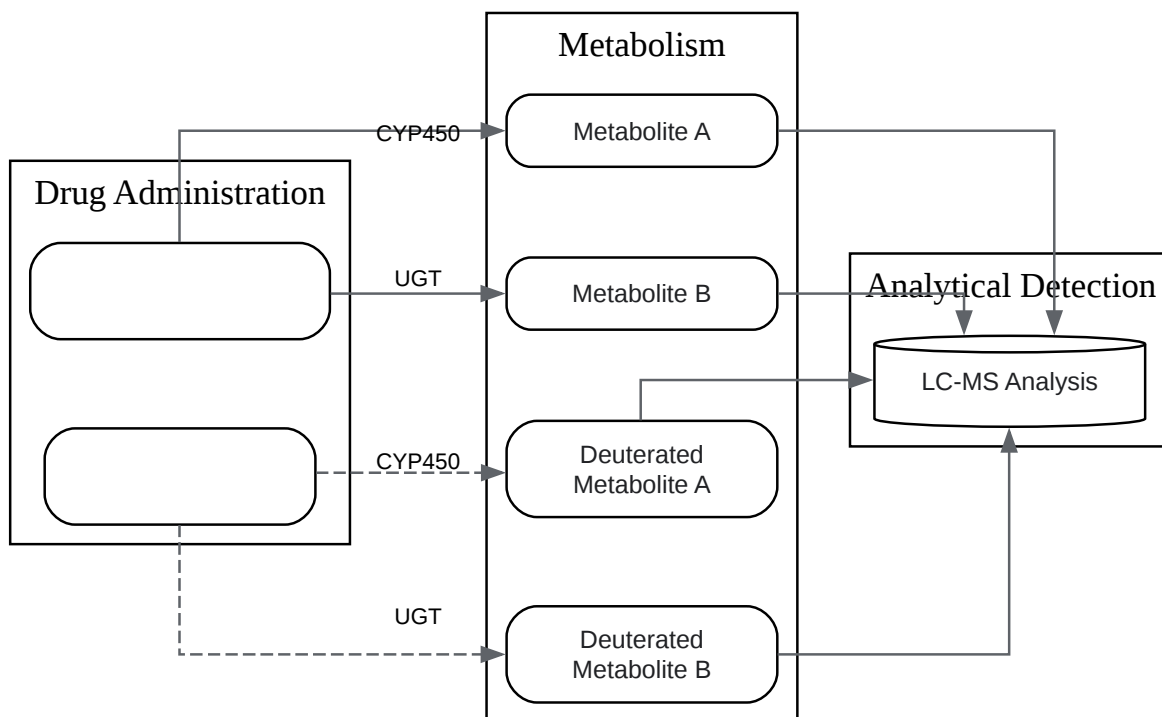
- Prepare a 1 mg/mL stock solution of the internal standard in the same solvent.
- Preparation of Calibration Standards and Quality Control Samples:
 - Serially dilute the analyte stock solution with blank plasma to prepare calibration standards at a range of concentrations.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of each calibration standard, QC sample, and study sample, add a fixed amount of the internal standard solution (e.g., 10 μ L of a 10 μ g/mL working solution).
 - Add 300 μ L of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Inject a fixed volume (e.g., 5 μ L) of the reconstituted sample onto the LC-MS/MS system.
 - Develop a suitable chromatographic method to separate the analyte and internal standard.
 - Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for each sample.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway Elucidation

The following diagram illustrates the general principle of using deuterated compounds to trace metabolic pathways.

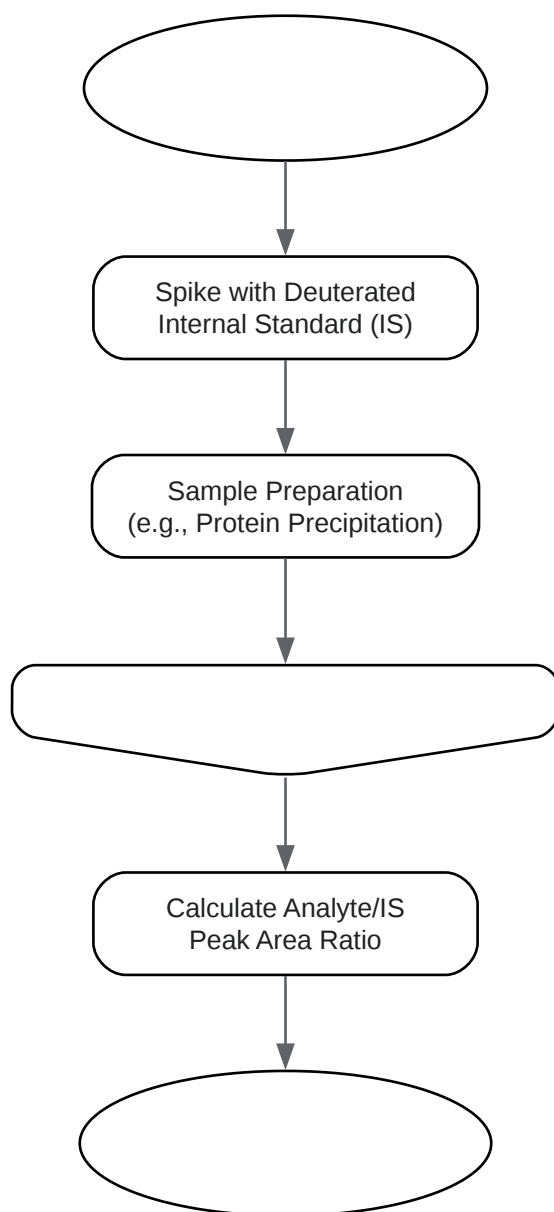


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Caption: Tracing metabolic pathways using deuterated compounds.

Internal Standard Workflow for Quantitative Analysis

This diagram outlines the workflow for using a deuterated internal standard in a typical quantitative bioanalytical method.



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Caption: Workflow for quantitative analysis using an internal standard.

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